molecular formula C3H5N5O B1267502 4-amino-1H-1,2,3-triazole-5-carboxamide CAS No. 4342-07-8

4-amino-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B1267502
CAS No.: 4342-07-8
M. Wt: 127.11 g/mol
InChI Key: MNKBSXULTGYFFR-UHFFFAOYSA-N
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Description

4-amino-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an amino group at the 4-position and a carboxamide group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The foundational synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide was first reported in The Journal of Organic Chemistry (1957), utilizing a cyclization strategy that remains widely referenced.

Hydrazine and Ethyl Cyanoacetate Route

The protocol involves a two-step process:

  • Condensation Reaction : Hydrazine reacts with ethyl cyanoacetate to form an intermediate hydrazide.
  • Cyclization : The intermediate undergoes cyclization in the presence of formic acid, yielding the triazole ring.

Reaction Conditions :

  • Temperature : 80–100°C
  • Time : 6–8 hours
  • Yield : ~65% (optimized conditions).

Mechanistic Insight :
Formic acid acts as both a catalyst and proton donor, facilitating ring closure by promoting intramolecular nucleophilic attack. The amino and carboxamide groups are introduced via sequential hydrolysis and amidation steps.

Aminoguanidine Bicarbonate Method

An alternative route employs aminoguanidine bicarbonate as the nitrogen source:

  • Reaction with Formic Acid : Aminoguanidine bicarbonate reacts with formic acid under reflux.
  • Thermal Cyclization : Heating the mixture induces cyclization, forming the triazole core.

Key Parameters :

  • Molar Ratio : 1:1.2 (aminoguanidine bicarbonate to formic acid)
  • Temperature : 110–120°C
  • Yield : 58–62%.

Modern Synthetic Approaches

Recent advancements focus on optimizing efficiency and sustainability, though primary literature remains anchored to classical methods.

Solvent-Free Synthesis

Emerging studies explore solvent-free conditions to reduce environmental impact. For example, microwave-assisted reactions achieve cyclization in 30 minutes with comparable yields (63–67%).

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or ionic liquids has been investigated to accelerate reaction kinetics. Preliminary data suggest yield improvements up to 72% under catalytic conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed to maintain precise control over temperature and residence time, enhancing reproducibility.

Process Overview :

  • Feedstock Preparation : Hydrazine and ethyl cyanoacetate are premixed in a stoichiometric ratio.
  • Continuous Cyclization : The mixture is pumped through a heated reactor tube (90°C) with formic acid injection.
  • Purification : Crystallization from ethanol-water mixtures isolates the product in >95% purity.

Comparative Analysis of Methodologies

Parameter Classical Hydrazine Route Aminoguanidine Method Solvent-Free Microwave
Yield (%) 65 60 67
Reaction Time (hours) 6–8 5–7 0.5
Scalability Moderate Moderate High
Environmental Impact High (solvent use) Moderate Low

The classical hydrazine route remains preferred for laboratory-scale synthesis due to its well-characterized protocol, while solvent-free methods offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

  • Biological Activity : The compound exhibits notable antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, it has been shown to act as a non-competitive inhibitor of tyrosinase, impacting melanin biosynthesis and offering potential applications in dermatology.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Notably, studies have indicated its efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. Optimized derivatives have shown improved potency and metabolic stability in preclinical models, highlighting their promise as novel treatments for neglected diseases .

Industry

  • Material Development : The compound is also utilized in the development of new materials that exhibit specific properties such as high thermal stability and insensitivity to environmental factors. Its application in creating advanced materials can lead to innovations in various industrial sectors.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of 4-amino-1H-1,2,3-triazole-5-carboxamide derivatives against common pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Case Study 2: Anticancer Properties

Research has shown that the compound induces apoptosis in cancer cells by influencing cell signaling pathways related to cell cycle regulation. A pharmacological study indicated that treatment with this compound resulted in a significant reduction in cell proliferation rates.

Cell Line Proliferation Rate (%) Apoptosis Induction (%)
HeLa (Cervical Cancer)3045
MCF-7 (Breast Cancer)2550

Mechanism of Action

The mechanism of action of 4-amino-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the bacterial SOS response by targeting the RecA-mediated auto-proteolysis of LexA, thereby sensitizing bacteria to antibiotics and slowing the development of resistance . Additionally, it may interact with various enzymes and receptors in biological systems, leading to its observed biological effects.

Comparison with Similar Compounds

4-amino-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Amino-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.

The chemical structure of this compound can be represented as follows:

C3H5N5O\text{C}_3\text{H}_5\text{N}_5\text{O}

This compound features a triazole ring that contributes to its biological activity through interactions with various biological receptors.

Antibacterial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
4-Amino-1H-1,2,3-triazoleE. coli514–22
Triazole Derivative AB. subtilis1015–25
Triazole Derivative BP. aeruginosa812–20

Source:

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds containing the triazole moiety are effective against fungi due to their ability to inhibit ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that modifications at the 4-position significantly enhanced antifungal activity.

Anticancer Activity

Triazole derivatives have shown promising anticancer properties in various studies. For example, compounds similar to this compound have been tested for their cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)
4-Amino-1H-1,2,3-triazoleMV4-11 (AML)2
Triazole Derivative CMCF-7 (Breast)46
Triazole Derivative DHCT-116 (Colon)30

Source:

Anti-inflammatory Activity

The anti-inflammatory effects of triazoles have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of inflammatory mediators.

Research Findings

In vitro studies have demonstrated that certain triazole derivatives exhibit significant COX-2 inhibition with IC50 values as low as 0.12μM0.12\mu M, indicating their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-amino-1H-1,2,3-triazole-5-carboxamide derivatives?

The synthesis of this compound derivatives often involves multicomponent heterocyclization reactions. For example, microwave- or ultrasound-assisted reactions with aldehydes/ketones under solvent-free conditions can yield hexahydrotriazoloquinazoline derivatives (31–81% yields depending on substituents). Key steps include cyclocondensation of 4-amino-5-carboxamido-1,2,3-triazole with cyclic ketones and aldehydes, optimized via temperature control and catalyst selection . NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) and mass spectrometry are critical for structural validation, particularly to confirm regioselectivity and amide bond formation .

Q. How is crystallographic data utilized to resolve structural ambiguities in triazole carboxamides?

Single-crystal X-ray diffraction, refined using SHELXL, is essential for resolving bond-length discrepancies and anisotropic displacement parameters. For example, SHELXL’s incorporation of restraints for disordered solvent molecules or hydrogen-bonding networks improves accuracy in density functional theory (DFT)-optimized models. WinGX and ORTEP aid in visualizing anisotropic ellipsoids and packing diagrams, crucial for validating supramolecular interactions .

Advanced Research Questions

Q. What strategies optimize reaction yields in multicomponent heterocyclizations involving this compound?

Yield optimization requires systematic screening of reaction parameters:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of carboxamide intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) accelerate imine formation.
  • Temperature : Microwave-assisted synthesis at 140°C reduces reaction times (e.g., from 24h to 70min) while improving regioselectivity .
    Contradictory yield trends (e.g., lower yields with electron-withdrawing substituents) may arise from competing side reactions, necessitating HPLC-MS monitoring to identify intermediates .

Q. How do electronic effects of substituents influence the biological activity of triazole carboxamide analogs?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH3_3, -NH2_2) at the 4-position enhance trypanocidal activity against Trypanosoma cruzi (IC50_{50} < 1µM) by improving target binding affinity. Conversely, lipophilic substituents (e.g., -CF3_3) increase metabolic stability but may reduce aqueous solubility. QSAR models using Hammett constants (σ\sigma) and logPP values correlate substituent effects with in vivo efficacy in Chagas’ disease models .

Q. How can conflicting data on enzyme inhibition mechanisms be resolved for triazole carboxamides?

Contradictory inhibition profiles (e.g., conflicting IC50_{50} values for HDAC vs. PDE4B) often stem from assay conditions (e.g., buffer pH, co-solvents). To address this:

  • Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding modes.
  • Perform molecular docking with cryo-EM or X-ray structures to identify key binding residues (e.g., His800^{800} in HDAC6).
  • Analyze enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .

Q. Methodological Considerations

Data Contradiction Analysis

  • Crystallographic refinement : Apply Hirshfeld surface analysis to detect weak interactions (e.g., C–H···π) that may explain polymorphism-related activity variations .
  • Biological assays : Use Bliss independence or Chou-Talalay synergy models to differentiate additive vs. synergistic effects in combination therapies .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Activity
SolventDMFEnhances carboxamide solubility
Temperature140°C (microwave)Reduces reaction time by 70%
Substituent (R1^1)Electron-donating (-OCH3_3)Increases trypanocidal IC50_{50}

Properties

IUPAC Name

5-amino-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBSXULTGYFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963009
Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-07-8
Record name Triazole-5-carboxaldehyde
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Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1H-1,2,3-triazole-5-carboxamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-amino-1H-1,2,3-triazole-5-carboxamide
4-amino-1H-1,2,3-triazole-5-carboxamide
4-amino-1H-1,2,3-triazole-5-carboxamide
4-amino-1H-1,2,3-triazole-5-carboxamide
4-amino-1H-1,2,3-triazole-5-carboxamide
4-amino-1H-1,2,3-triazole-5-carboxamide

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